molecular formula C18H25NO4 B15096816 1-[2-(2-tert-butylphenoxy)acetyl]piperidine-4-carboxylic Acid

1-[2-(2-tert-butylphenoxy)acetyl]piperidine-4-carboxylic Acid

Cat. No.: B15096816
M. Wt: 319.4 g/mol
InChI Key: SXOLRGOUGCGOGM-UHFFFAOYSA-N
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Description

1-[2-(2-tert-butylphenoxy)acetyl]piperidine-4-carboxylic Acid is a synthetic organic compound that belongs to the class of piperidine carboxylic acids It is characterized by the presence of a piperidine ring substituted with a carboxylic acid group and an acetyl group linked to a phenoxy group with a tert-butyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-tert-butylphenoxy)acetyl]piperidine-4-carboxylic Acid typically involves multiple steps. One common approach is the acylation of piperidine-4-carboxylic acid with 2-(2-tert-butylphenoxy)acetyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-tert-butylphenoxy)acetyl]piperidine-4-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Friedel-Crafts alkylation or acylation reactions can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

1-[2-(2-tert-butylphenoxy)acetyl]piperidine-4-carboxylic Acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Used in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[2-(2-tert-butylphenoxy)acetyl]piperidine-4-carboxylic Acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The phenoxy and piperidine moieties can interact with the active site of the target protein, leading to inhibition or activation of its function.

Comparison with Similar Compounds

Uniqueness: 1-[2-(2-tert-butylphenoxy)acetyl]piperidine-4-carboxylic Acid is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s interaction with molecular targets.

Properties

Molecular Formula

C18H25NO4

Molecular Weight

319.4 g/mol

IUPAC Name

1-[2-(2-tert-butylphenoxy)acetyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C18H25NO4/c1-18(2,3)14-6-4-5-7-15(14)23-12-16(20)19-10-8-13(9-11-19)17(21)22/h4-7,13H,8-12H2,1-3H3,(H,21,22)

InChI Key

SXOLRGOUGCGOGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(=O)N2CCC(CC2)C(=O)O

Origin of Product

United States

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